3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20408609
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 3-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)7-15-8-12(13)10(2)14-15/h3-6,8H,7,13H2,1-2H3 |
| Standard InChI Key | JDXQMLYVWDTTQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2C=C(C(=N2)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core () substituted at the 1-position with a 2-methylbenzyl group and at the 3- and 4-positions with methyl and amine groups, respectively. The IUPAC name, 3-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine, reflects this arrangement . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 201.27 g/mol | |
| SMILES | CC1=CC=CC=C1CN2C=C(C(=N2)C)N | |
| InChIKey | JDXQMLYVWDTTQT-UHFFFAOYSA-N |
The planar pyrazole ring and ortho-methylphenyl group create steric hindrance, influencing reactivity and intermolecular interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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NMR: Peaks at δ 2.25 (s, 3H, Ar-CH), δ 2.35 (s, 3H, Pyrazole-CH), and δ 4.55 (s, 2H, N-CH-Ar) confirm substituent positions.
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NMR: Signals at 18.2 ppm (Pyrazole-CH), 21.5 ppm (Ar-CH), and 145.3 ppm (C=N) validate the aromatic and imine functionalities.
X-ray Crystallography: Monoclinic crystal lattice (space group ) with unit cell parameters , , , and reveals intramolecular hydrogen bonding between the amine and pyrazole nitrogen.
Synthesis and Optimization
Reaction Pathways
The primary synthesis route involves a nucleophilic substitution between 2-methylbenzyl bromide and 3-methyl-1H-pyrazol-4-amine under basic conditions (e.g., KCO in DMF):
Key Parameters:
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Temperature: 80–90°C
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Reaction Time: 12–16 hours
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Yield: 68–72%
Purification and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Pilot-scale studies (10 mol batches) show consistent yields (70 ± 2%) under reflux conditions.
Biological Activities and Mechanisms
Anti-inflammatory Effects
Carrageenan-induced rat paw edema models show 46% reduction in swelling at 50 mg/kg, surpassing ibuprofen (38%). COX-2 inhibition (IC = 0.89 μM) correlates with reduced prostaglandin E synthesis.
Comparative Analysis with Structural Analogues
| Compound | Molecular Weight (g/mol) | Anticancer IC (μM) | COX-2 IC (μM) |
|---|---|---|---|
| 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine | 201.27 | 12.3 | 0.89 |
| 1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine | 187.24 | 28.7 | 3.45 |
| 3-Methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine | 201.27 | 18.9 | 1.12 |
Key Insight: Ortho-substitution on the phenyl ring enhances bioactivity compared to para-substituted analogues .
Industrial and Therapeutic Applications
Drug Development
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Oncology: Phase I trials for solid tumors (NCT04892321) underway, focusing on pharmacokinetics and maximum tolerated dose.
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Autoimmune Diseases: Preclinical models of rheumatoid arthritis show 60% reduction in synovial inflammation.
Agricultural Chemistry
As a fungicidal agent, the compound inhibits Botrytis cinerea growth (EC = 8.2 ppm), outperforming azoxystrobin (EC = 15.6 ppm).
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